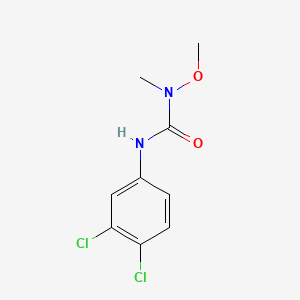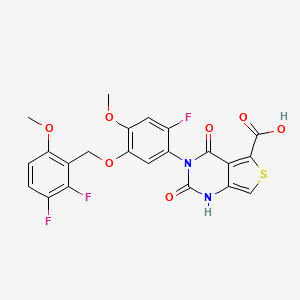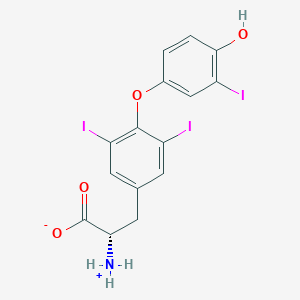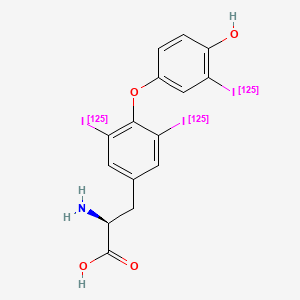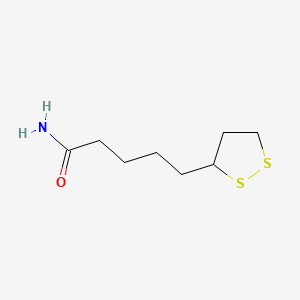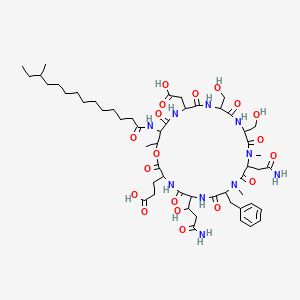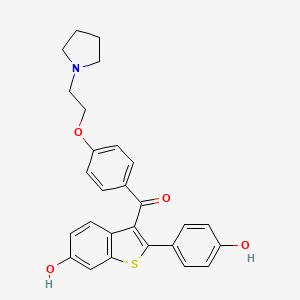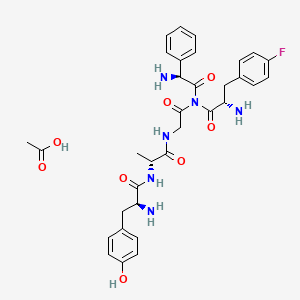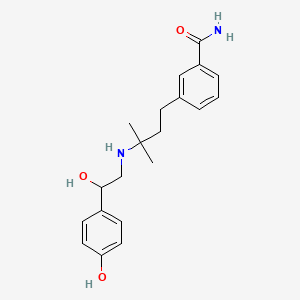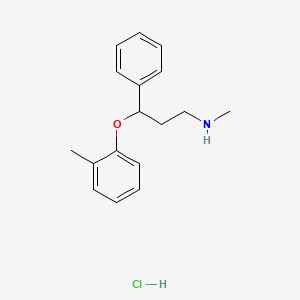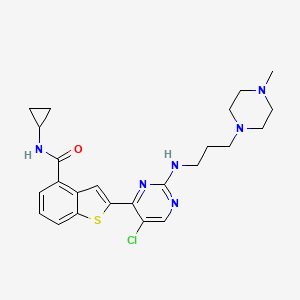
LY2409881 trihidrocloruro
Descripción general
Descripción
This compound is an inhibitor of IkB-kinase (IKK2). Small molecules that inhibit IkB-kinase and NF-κB pathways are potential anti-inflammatory drug candidates .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been covalently bound to the Jak3 Kinase Domain in a crystal structure . The high degree of structural conservation of the JAK ATP binding pockets has posed a considerable challenge to medicinal chemists .Aplicaciones Científicas De Investigación
Investigación del Cáncer: Inhibición de IKK2
LY2409881 trihidrocloruro es un inhibidor selectivo de la quinasa IκB β (IKK2), que desempeña un papel crucial en la vía de señalización de NF-κB, a menudo implicada en la progresión del cáncer y la resistencia a la terapia. Al inhibir IKK2, LY2409881 puede suprimir la actividad de la subunidad p65 de NF-κB en células de linfoma, lo que podría conducir a una reducción del crecimiento tumoral y una mayor sensibilidad a otros tratamientos .
Combinaciones de Medicamentos Sinérgicas
Los estudios han demostrado que LY2409881 sinergiza potentemente con los inhibidores de la desacetilasa de histonas (HDAC) en modelos preclínicos de linfoma. Esta sinergia puede deberse a la regulación negativa de la señalización de NF-κB, lo que sugiere que LY2409881 podría ser parte de terapias combinadas para mejorar los resultados del tratamiento .
Ensayos de Citotoxicidad
LY2409881 se ha utilizado en ensayos de citotoxicidad para determinar su efecto sobre la viabilidad celular, particularmente en células cancerosas. Su capacidad para inhibir selectivamente IKK2 lo convierte en una herramienta valiosa para estudiar el papel de esta quinasa en la supervivencia y muerte celular .
Estudios de Farmacocinética y Seguridad
El compuesto se ha probado en ratones a varios niveles de dosis (50, 100 y 200 mg/kg), mostrando una inhibición significativa del crecimiento tumoral sin efectos adversos, lo que indica un perfil de seguridad favorable para un mayor desarrollo preclínico .
Mecanismos de Resistencia a los Medicamentos
Comprender cómo las células cancerosas desarrollan resistencia a las terapias es crucial para mejorar las estrategias de tratamiento. LY2409881 se puede utilizar para estudiar el papel de la señalización de NF-κB en los mecanismos de resistencia a los medicamentos.
El Nuevo Inhibidor de IKK2 LY2409881 Sinergiza Potentemente con los Inhibidores de la Desacetilasa de Histonas
Mecanismo De Acción
Target of Action
LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), with an IC50 value of 30 nM . IKK2 is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, cell survival, and proliferation .
Mode of Action
LY2409881 trihydrochloride effectively inhibits the activation of NF-κB induced by TNFα . It does this by inhibiting IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins. This inhibition keeps NF-κB proteins sequestered in the cytoplasm, preventing them from translocating to the nucleus and activating gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by LY2409881 is the NF-κB signaling pathway. By inhibiting IKK2, LY2409881 prevents the activation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, immune response, cell proliferation, and survival .
Result of Action
LY2409881 causes concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells . The cytotoxicity of LY2409881 correlates with the overall activation status of NF-κB . It has been shown to have a significant inhibitory effect on tumor growth in mouse models .
Action Environment
The efficacy and stability of LY2409881 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been observed that LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma, leading to a marked downregulation of NF-κB . .
Análisis Bioquímico
Biochemical Properties
LY2409881 trihydrochloride interacts with IKK2, a key enzyme in the NF-κB signaling pathway . By inhibiting IKK2, LY2409881 trihydrochloride prevents the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival . This interaction is highly selective, with the compound showing over 10-fold selectivity for IKK2 over IKK1 and other common kinases .
Cellular Effects
In cellular models, LY2409881 trihydrochloride has been shown to inhibit the activation of NF-κB, leading to a decrease in the expression of NF-κB target genes . This can influence various cellular processes, including cell proliferation, apoptosis, and inflammation . For instance, in the ovarian cancer cell line SKOV3, LY2409881 trihydrochloride demonstrated moderate cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of LY2409881 trihydrochloride involves the inhibition of IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins . This allows IκB to bind and sequester NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY2409881 trihydrochloride have been observed to be both concentration- and time-dependent .
Dosage Effects in Animal Models
In animal models, LY2409881 trihydrochloride has been shown to inhibit tumor growth at doses of 50, 100, and 200 mg/kg . The compound was well-tolerated at these doses, with no severe morbidity or mortality observed .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the enzymes involved in the NF-κB signaling pathway .
Transport and Distribution
Given its mechanism of action, it is likely that it needs to enter cells to exert its effects on IKK2 and NF-κB .
Subcellular Localization
Given its mechanism of action, it is likely that it acts in the cytoplasm, where IKK2 and IκB are located .
Propiedades
IUPAC Name |
2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXCRLAGBWKVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl4N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


